molecular formula C13H17FO3 B7993127 Ethyl 5-(3-fluoro-phenoxy)pentanoate

Ethyl 5-(3-fluoro-phenoxy)pentanoate

Cat. No.: B7993127
M. Wt: 240.27 g/mol
InChI Key: XUMPNAHJVDFMDK-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluoro-phenoxy)pentanoate is an organic compound with the molecular formula C13H17FO3 It is an ester derived from the reaction between 3-fluorophenol and ethyl 5-bromopentanoate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-fluoro-phenoxy)pentanoate typically involves the following steps:

    Preparation of 3-fluorophenol: This can be synthesized through the halogenation of phenol using fluorine sources such as hydrogen fluoride or fluorine gas.

    Formation of Ethyl 5-bromopentanoate: This ester can be prepared by reacting pentanoic acid with ethanol in the presence of a strong acid catalyst, followed by bromination using phosphorus tribromide.

    Esterification Reaction: The final step involves the reaction of 3-fluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: 5-(3-fluoro-phenoxy)pentanoic acid.

    Reduction: 5-(3-fluoro-phenoxy)pentanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-fluoro-phenoxy)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(3-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets, leading to various biological effects. The ester functional group can undergo hydrolysis to release 3-fluorophenol and pentanoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom in the phenoxy group can enhance the compound’s binding affinity to certain targets, thereby modulating their activity.

Comparison with Similar Compounds

    Ethyl 5-phenoxypentanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Ethyl 5-(4-fluoro-phenoxy)pentanoate: The fluorine atom is positioned differently, which can affect the compound’s reactivity and interactions.

    Ethyl 5-(3-chloro-phenoxy)pentanoate: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.

Uniqueness: Ethyl 5-(3-fluoro-phenoxy)pentanoate is unique due to the presence of the fluorine atom in the 3-position of the phenoxy group. This structural feature can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-(3-fluoro-phenoxy)pentanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C13H15F O3
  • Molecular Weight : Approximately 236.25 g/mol
  • Functional Groups : Contains an ester functional group and a fluorinated phenoxy moiety.

The presence of the fluorine atom in the phenoxy group is significant, as it can enhance the compound's binding affinity to biological targets, potentially leading to increased biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, similar to other phenoxy compounds. The fluorine substitution may enhance its efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties. The mechanism may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Hydrolysis : The ester functional group can undergo hydrolysis, releasing 3-fluorophenol and pentanoic acid. These metabolites may interact with enzymes and receptors in biological systems, modulating their activity.
  • Binding Affinity : The presence of fluorine enhances the compound's binding affinity to certain biological targets, potentially increasing its potency compared to non-fluorinated analogs.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Properties
Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoateChlorine and fluorine substitutionsPotentially different bioactivity due to chlorine's presence
Ethyl 5-(4-fluoro-phenoxy)pentanoateFluorine in a different positionAltered reactivity patterns
Ethyl 5-(3-chloro-phenoxy)pentanoateChlorine instead of fluorineVariations in chemical behavior

Properties

IUPAC Name

ethyl 5-(3-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-2-16-13(15)8-3-4-9-17-12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMPNAHJVDFMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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